Morpholine-3,5-dione
Overview
Description
Morpholine-3,5-dione is an organic compound with the molecular formula C₄H₅NO₃. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Morpholine derivatives, which include morpholine-3,5-dione, are known to be biologically active and are often found in pharmaceuticals
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes require further investigation.
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Morpholine derivatives are known to have a broad spectrum of pharmacological activities , suggesting that this compound may have multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino alcohols with α-haloacid chlorides can lead to the formation of morpholine derivatives, which can then be oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of diethanolamine as a starting material. The dehydration of diethanolamine in the presence of concentrated sulfuric acid results in the formation of morpholine, which can then be further oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex heterocyclic compounds.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Morpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial processes
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the dione functionality.
Piperidine: Another heterocyclic compound with a nitrogen atom in the ring but lacking the oxygen atom.
Tetrahydrofuran: A heterocyclic compound with an oxygen atom in the ring but no nitrogen atom.
Uniqueness: Morpholine-3,5-dione is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
morpholine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJVDHGJCYEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327103 | |
Record name | morpholine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-05-1 | |
Record name | morpholine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?
A1: this compound derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]this compound, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the this compound derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.
Q2: Can this compound be used to access other heterocyclic systems?
A2: Yes, research indicates that N-Boc this compound serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the this compound derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.
Q3: Are there any structural studies on this compound derivatives?
A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)this compound reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the this compound scaffold.
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